Salicylideneamino-2-thiophenol
Overview
Description
Salicylideneamino-2-thiophenol is a compound known for its anti-inflammatory and antioxidant properties. It is a derivative of salicylate and has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory-related diseases .
Preparation Methods
Salicylideneamino-2-thiophenol can be synthesized by the reaction of 2-aminobenzenethiol with salicylaldehyde . This reaction typically involves mixing the two reactants in an appropriate solvent under controlled conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Salicylideneamino-2-thiophenol undergoes various chemical reactions, including:
Reduction: The compound can modulate redox status by increasing the reduced/oxidized glutathione (GSH/GSSG) ratios.
Substitution: It reacts with metals such as silver, copper, molybdenum, and tin to form colored complexes.
Common reagents used in these reactions include oxidants like 4-hydroxynonenal and tert-butyl hydroperoxide, as well as reducing agents like glutathione. Major products formed from these reactions include various metal complexes and oxidized or reduced forms of the compound.
Scientific Research Applications
Salicylideneamino-2-thiophenol has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of salicylideneamino-2-thiophenol involves the suppression of NF-κB signaling cascade and cyclooxygenase-2 (COX-2) expression . It inhibits the phosphorylation of IKK, degradation of IκBα, and nuclear translocation of p65, which are linked to NF-κB activation. Additionally, it modulates the redox status by increasing the GSH/GSSG ratio and reducing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Salicylideneamino-2-thiophenol is similar to other natural antioxidants like piceatannol, resveratrol, and oxyresveratrol, which also consist of benzene rings and exhibit strong antioxidant properties . the presence of the thiol group in this compound makes it unique, as it enhances its ability to modulate redox status and inhibit inflammatory responses .
Similar compounds include:
- Piceatannol
- Resveratrol
- Oxyresveratrol
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2-[(2-sulfanylphenyl)iminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKQPLQNRHCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-05-6 | |
Record name | N-(2-Mercaptophenyl)salicylideneimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-[[(2-mercaptophenyl)imino]methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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